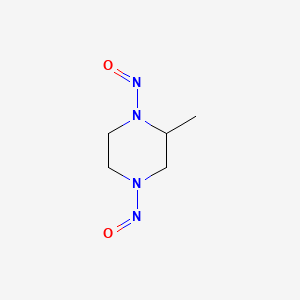![molecular formula C12H14O3 B13815720 Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate CAS No. 6304-01-4](/img/structure/B13815720.png)
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylpropanoic acid with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like acetone . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Phenylpropanoates: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its epoxide group can undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate primarily involves the reactivity of its epoxide ring. The epoxide group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and polymerizations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or catalysts used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate: Similar structure with an epoxide ring, used in similar applications.
Methyl 3-[4-(oxiranylmethoxy)phenyl]propanoate: Another epoxide-containing ester with comparable reactivity.
Uniqueness
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of an epoxide ring and an ester group makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
6304-01-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-[4-(oxiran-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)7-4-9-2-5-10(6-3-9)11-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3 |
Clé InChI |
JGYZKGPUEIXHIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


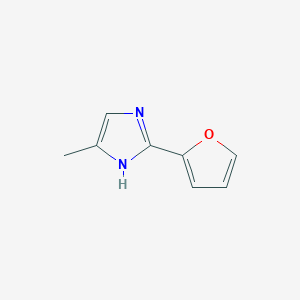
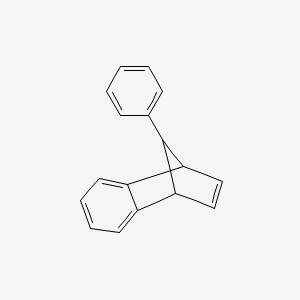
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
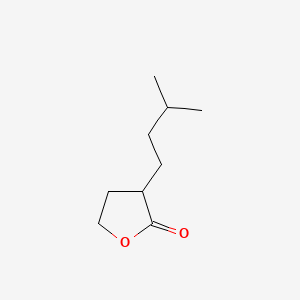
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
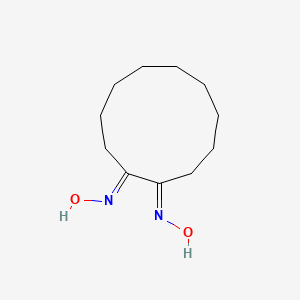
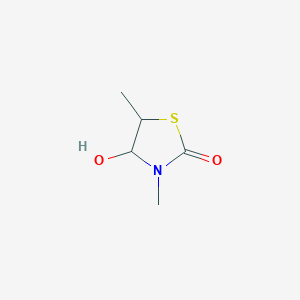
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
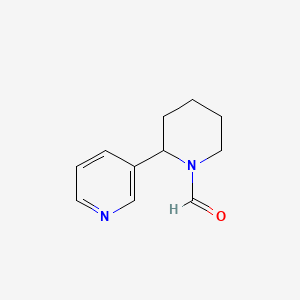
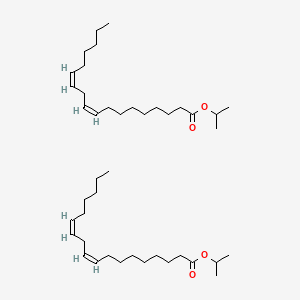
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
